

Chrysospermin C: A Comprehensive Technical Guide to its Physicochemical Properties and Biological Activities

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Compound of Interest

Compound Name: Chrysospermin C

Cat. No.: B15563898

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysospermin C, also known as Chrysosplenol C, is a naturally occurring O-methylated flavonol that has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a detailed overview of the physicochemical properties of **Chrysospermin C**, alongside an exploration of its known biological effects and associated molecular mechanisms. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development. All quantitative data is summarized in structured tables, and detailed methodologies for key experimental procedures are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's characteristics and mechanisms of action.

Physicochemical Properties

Chrysospermin C is a trimethoxyflavone, a derivative of quercetagenin. Its fundamental physicochemical properties are summarized in the tables below, providing a quantitative foundation for its handling, characterization, and formulation.

Table 1: General Physicochemical Properties of Chrysospermin C

Property	Value	Source
Synonyms	Chrysosplenol C, Quercetagetin 3,7,3'-trimethyl ether	PubChem
Molecular Formula	C ₁₈ H ₁₆ O ₈	--INVALID-LINK--
Molecular Weight	360.31 g/mol	--INVALID-LINK--
Melting Point	210-211 °C	--INVALID-LINK--
Appearance	Not specified (typically a crystalline solid)	-

Table 2: Solubility Profile of Chrysospermin C

Solvent	Solubility	Source
Water	Poorly soluble	--INVALID-LINK--
Chloroform	Soluble	--INVALID-LINK--
Dichloromethane	Soluble	--INVALID-LINK--
Ethyl Acetate	Soluble	--INVALID-LINK--
DMSO	Soluble	--INVALID-LINK--
Acetone	Soluble	--INVALID-LINK--

Table 3: Spectral Data of Chrysospermin C

Technique	Key Data Points	Source
^1H -NMR	Data not explicitly detailed in search results.	-
^{13}C -NMR	Available in PubChem spectral data.	--INVALID-LINK--
Infrared (IR)	Data not explicitly detailed in search results.	-
UV-Vis	Data not explicitly detailed in search results.	-

Experimental Protocols

This section outlines the general methodologies for the isolation, purification, and characterization of **Chrysospermin C**, as well as for the assessment of its biological activity. These protocols are based on established techniques for the study of flavonoids from natural sources.

Isolation and Purification from Natural Sources (e.g., *Artemisia annua*)

The isolation of **Chrysospermin C** from plant material, such as *Artemisia annua*, typically involves solvent extraction followed by chromatographic separation.

Methodology:

- **Plant Material Preparation:** Dried and powdered aerial parts of the plant are used for extraction.
- **Solvent Extraction:** The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, using methods like maceration or Soxhlet extraction. This process yields a crude extract.
- **Fractionation:** The crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their

polarity. Flavonoids like **Chrysospermin C** are typically enriched in the ethyl acetate fraction.

- **Chromatographic Purification:** The flavonoid-rich fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).
- **Further Purification:** Fractions containing **Chrysospermin C**, as identified by thin-layer chromatography (TLC), are pooled and may require further purification using techniques like preparative high-performance liquid chromatography (HPLC) to yield the pure compound.



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*Isolation workflow for **Chrysospermin C**.*

Spectroscopic Characterization

The structural elucidation of **Chrysospermin C** is achieved through a combination of spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **¹H-NMR and ¹³C-NMR:** The purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane). These spectra provide detailed information about the proton and carbon framework of the molecule.^{[1][2]}

2.2.2. Infrared (IR) Spectroscopy

- **FT-IR Analysis:** The IR spectrum is typically recorded using a Fourier-transform infrared (FT-IR) spectrophotometer. The sample can be prepared as a KBr pellet or as a thin film. The

spectrum reveals the presence of characteristic functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) moieties, based on their vibrational frequencies.[3]

2.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

- **UV-Vis Analysis:** The UV-Vis spectrum is recorded using a spectrophotometer, with the compound dissolved in a suitable solvent like methanol or ethanol. The wavelengths of maximum absorbance (λ_{max}) provide information about the electronic transitions within the molecule, which is characteristic of the flavonoid chromophore.[4][5][6][7]

Assessment of Cardiac Myosin ATPase Activity

The positive inotropic effect of **Chrysospermin C** is linked to its ability to activate cardiac myosin ATPase.

Methodology:

- **Protein Purification:** Cardiac myosin is purified from cardiac muscle tissue.
- **ATPase Assay:** The rate of ATP hydrolysis by cardiac myosin is measured in the presence and absence of **Chrysospermin C**. This can be done using a colorimetric assay that detects the amount of inorganic phosphate released over time.
- **Data Analysis:** The ATPase activity is calculated and compared between the treated and untreated groups to determine the effect of **Chrysospermin C**.

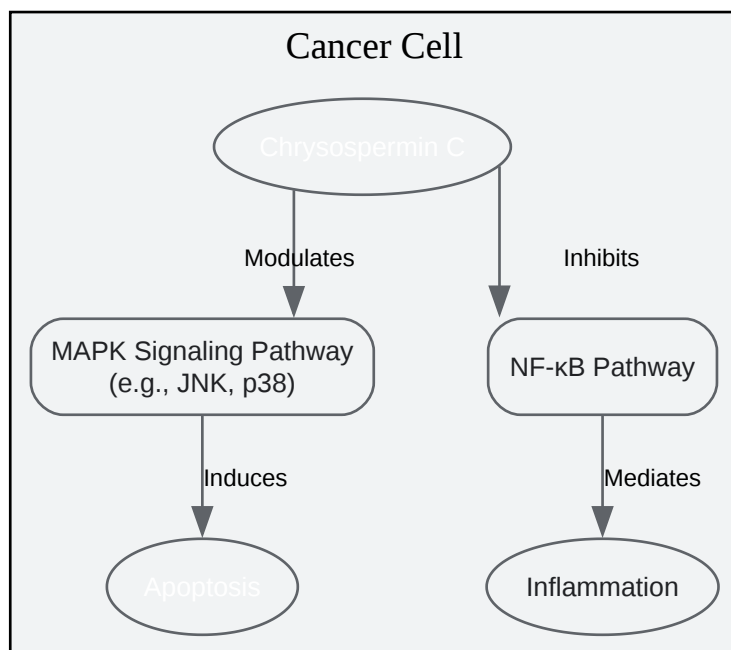
Biological Activities and Signaling Pathways

Chrysospermin C and its close structural analogs have been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. A notable activity is its positive inotropic effect on cardiac muscle.

Anti-inflammatory and Anticancer Mechanisms (Hypothesized based on Chrysosplenol D)

Given the structural similarity, the signaling pathways affected by Chrysosplenol D are likely relevant to **Chrysospermin C**. Chrysosplenol D has been shown to induce apoptosis in cancer

cells through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[8]



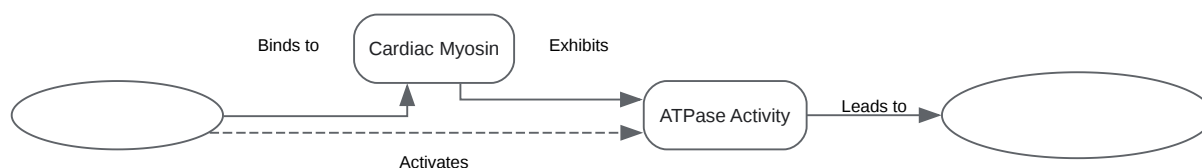
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*Hypothesized signaling pathways of **Chrysospermin C**.*

The anti-inflammatory effects of Chrysosplenol D are mediated through the suppression of key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways.[9][10] This leads to a reduction in the production of pro-inflammatory cytokines.

Positive Inotropic Effect

Chrysospermin C has been identified as a positive inotropic agent, meaning it increases the force of cardiac muscle contraction. This effect is achieved through the selective activation of cardiac myosin ATPase, independent of β -adrenergic signaling. This mechanism of action makes it a compound of interest for the development of new therapies for heart failure.



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